Methyl 7-phenylheptanoate

描述

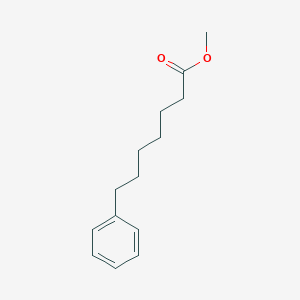

Methyl 7-phenylheptanoate is an organic compound with the molecular formula C14H20O2. It is a clear, colorless to pale yellow liquid that is primarily used in biochemical research. This compound is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 7-phenylheptanoate can be synthesized through the esterification of 7-phenylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.

化学反应分析

Types of Reactions

Methyl 7-phenylheptanoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the ester into a carboxylic acid.

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 7-phenylheptanoic acid.

Reduction: 7-phenylheptanol.

Substitution: Various esters or amides depending on the nucleophile used.

科学研究应用

Scientific Research Applications

1. Biochemical Research

Methyl 7-phenylheptanoate is utilized in proteomics research, serving as a biochemical reagent for various assays. Its structure allows for modifications that can enhance the understanding of protein interactions and functions .

2. Cell Culture and Gene Therapy

This compound finds applications in cell culture systems and gene therapy solutions. It is used as a medium component to support cell growth and transfection processes, facilitating the study of gene expression and regulation mechanisms .

3. Molecular Testing

In molecular testing, this compound is employed as a solvent or carrier for various assays, including those assessing enzyme activities and receptor interactions. Its stability and compatibility with biological systems make it a valuable tool in experimental setups .

Data Table: Applications Overview

Case Studies

Case Study 1: Proteomics Research

A study highlighted the role of this compound in enhancing the solubility of proteins during purification processes. Researchers found that its inclusion in buffers significantly improved yield and purity levels of target proteins, demonstrating its utility in proteomic workflows.

Case Study 2: Gene Therapy Applications

In gene therapy research, this compound was tested as a vehicle for delivering nucleic acids into cells. The study showed that cells treated with formulations containing this compound exhibited higher transfection efficiency compared to traditional methods, underscoring its potential in therapeutic applications.

作用机制

The mechanism of action of methyl 7-phenylheptanoate involves its interaction with specific enzymes and receptors in biological systems. The ester group can undergo hydrolysis to release the active 7-phenylheptanoic acid, which then interacts with molecular targets such as enzymes involved in lipid metabolism. The pathways involved include ester hydrolysis and subsequent metabolic processes.

相似化合物的比较

Methyl 7-phenylheptanoate can be compared with other esters such as:

Methyl benzoate: Similar ester functionality but with a benzene ring directly attached to the ester group.

Ethyl 7-phenylheptanoate: Similar structure but with an ethyl group instead of a methyl group.

Methyl 7-phenylhexanoate: Similar structure but with one less carbon in the alkyl chain.

The uniqueness of this compound lies in its specific alkyl chain length and phenyl group positioning, which influence its chemical reactivity and biological activity.

生物活性

Methyl 7-phenylheptanoate is an organic compound with the molecular formula . It belongs to the ester family and has garnered attention in various fields of biological research due to its potential therapeutic effects, particularly in lipid metabolism and enzyme activity modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparisons with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-carbon backbone with two phenyl rings. The compound is characterized by its clear to pale yellow liquid form and is primarily used in biochemical research, organic synthesis, and as a standard in analytical chemistry . Its structural uniqueness contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The ester group can undergo hydrolysis to release the active 7-phenylheptanoic acid, which interacts with molecular targets involved in lipid metabolism. Key pathways include:

- Ester Hydrolysis : The hydrolysis of this compound releases 7-phenylheptanoic acid, which may influence lipid metabolism enzymes.

- Enzyme Interaction : The compound may act on enzymes such as pancreatic lipase, affecting fat digestion and absorption.

Lipid Metabolism

Research indicates that this compound plays a role in lipid metabolism. Studies have shown that similar compounds can inhibit pancreatic lipase, an essential enzyme for fat digestion. For instance, vibralactone derivatives have demonstrated significant inhibition of pancreatic lipase, suggesting that structural analogs like this compound may exhibit comparable activities .

Therapeutic Potential

This compound's potential therapeutic applications are being explored in various contexts:

- Weight Management : Compounds that inhibit pancreatic lipase can lead to reduced fat absorption, potentially aiding in weight management strategies.

- Metabolic Disorders : By modulating lipid metabolism, this compound could be investigated for its effects on metabolic disorders like obesity and diabetes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other esters:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Methyl benzoate | Antimicrobial properties | |

| Ethyl 7-phenylheptanoate | Similar lipid metabolism effects | |

| Methyl 7-phenylhexanoate | Reduced potency in enzyme inhibition |

This compound is unique due to its specific alkyl chain length and phenyl group positioning, which influence both its chemical reactivity and biological activity .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

- Pancreatic Lipase Inhibition : A study on vibralactone derivatives revealed that structural modifications could significantly enhance inhibitory activity against pancreatic lipase, suggesting that similar modifications in this compound could yield potent inhibitors .

- Obesity Models : Research involving high-fat diet-induced obesity models has shown that compounds with similar structures can effectively reduce body weight and improve metabolic parameters when administered at appropriate dosages .

- Analytical Studies : this compound has been utilized as a standard in various analytical studies assessing lipid metabolism, further underscoring its relevance in biochemical research .

属性

IUPAC Name |

methyl 7-phenylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-16-14(15)12-8-3-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSNATXOGRAOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426624 | |

| Record name | METHYL 7-PHENYLHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101689-18-3 | |

| Record name | METHYL 7-PHENYLHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。